molecular formula C9H15N3O12P2 B8134333 NHC-diphosphate

NHC-diphosphate

Cat. No.: B8134333
M. Wt: 419.18 g/mol
InChI Key: LCSZLCQPBIHOHF-XVFCMESISA-N
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Description

N-Heterocyclic carbene diphosphate is a compound that features a divalent carbon atom bound to at least one nitrogen atom within a heterocyclic ring, along with a diphosphate group. This compound is known for its unique ability to act as a ligand in coordination chemistry and as an organocatalyst in various chemical reactions. The presence of the diphosphate group enhances its reactivity and stability, making it a valuable compound in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-heterocyclic carbene diphosphate typically involves the deprotonation of azolium salts. One common method is the reductive desulfurization of N-heterocyclic thiones, which can be used to prepare both saturated and unsaturated N-heterocyclic carbenes. The choice of reducing agent depends on the starting thione. Another method involves the deprotonation of azolium salts using strong bases such as potassium tert-butoxide or sodium hydride .

Industrial Production Methods: In industrial settings, the production of N-heterocyclic carbene diphosphate often involves large-scale reactions using automated systems to ensure consistency and purity. The process typically includes the preparation of azolium salts, followed by their deprotonation under controlled conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-heterocyclic carbene diphosphate undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of the diphosphate group.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents such as sodium borohydride.

    Substitution: N-heterocyclic carbene diphosphate can participate in substitution reactions, where the diphosphate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often require the use of nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-heterocyclic carbene diphosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-heterocyclic carbene diphosphate involves its ability to act as a nucleophile, forming stable complexes with transition metals or participating in organocatalytic reactions. The diphosphate group enhances its reactivity by stabilizing the carbene center and facilitating electron transfer processes. In biological systems, it can mimic the activity of thiamine diphosphate-dependent enzymes by forming a Breslow intermediate, which can then participate in various catalytic cycles .

Comparison with Similar Compounds

N-heterocyclic carbene diphosphate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O12P2/c13-6-4(3-22-26(20,21)24-25(17,18)19)23-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSZLCQPBIHOHF-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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